Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate
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Overview
Description
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is an organic compound with a unique structure that includes a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of (S)-lactic acid as a starting material, which undergoes a series of reactions including esterification and cyclization to form the desired tetrahydrofuran ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of nucleic acid synthesis or disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate: This compound has a similar bicyclic structure but differs in its functional groups and stereochemistry.
(2S,5S)-5-[(N-Acetyl-N-methyl-L-isoleucyl)amino]-4-oxo-N-(1H-pyrazol-4-ylmethyl)-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxamide: This compound shares the (2S,5S) configuration but has a more complex structure with additional functional groups.
Uniqueness
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl (2S,5S)-5-methyloxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-3-4-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTRMNDPHASIGS-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](O1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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